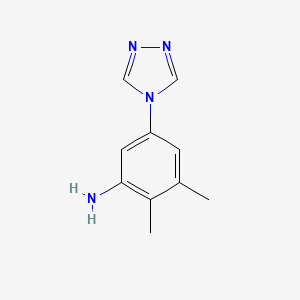

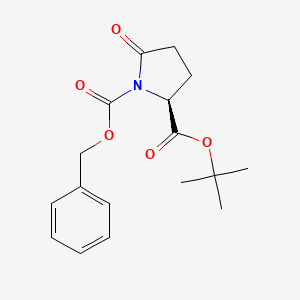

![molecular formula C21H18N2O3S2 B2869971 (Z)-1-benzyl-3-((p-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894668-86-1](/img/structure/B2869971.png)

(Z)-1-benzyl-3-((p-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, as is common for similar compounds . This would provide detailed information about the arrangement of atoms in the molecule and the lengths and types of chemical bonds.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, stability, and reactivity, would be determined by its specific molecular structure. For example, the presence of the benzyl and p-tolylamino groups could make the compound nonpolar and hydrophobic .Aplicaciones Científicas De Investigación

Heterocyclic System Synthesis

(Z)-1-benzyl-3-((p-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is used in synthesizing various heterocyclic systems. For instance, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was utilized to prepare substituted fused pyrimidinones, pyridazinones, triazolopyrimidinones, thiazolopyrimidinones, and pyrazinopyrimidinones, showcasing its versatility in creating diverse heterocyclic compounds (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Reactivity with p-toluenesulphonyl azide

The compound's reactivity has been explored with various agents, such as p-toluenesulphonyl azide. This interaction highlights its potential in creating isomeric derivatives with significant structural variations, as seen in the formation of tosylamino derivatives via an unstable triazoline adduct (Consonni, Croce, & Ferraccioli, 1990).

Catalytic and Synthesis Applications

In organometallic chemistry, it plays a role in the synthesis of zirconium alkyl complexes. For example, an alkane elimination reaction involving this compound and Zr(CH2Ph)4 led to the creation of novel zirconium-based compounds, demonstrating its utility in complex organometallic syntheses (Qian, Scanlon, Smith III, & Motry, 1999).

Thermal Rearrangement Studies

The compound is also used in studies of thermal rearrangements of fused 1λ4,2-thiazines, providing insights into the migration of phenyl groups and the disruption of aromaticity in certain heterocyclic compounds (Gairns, Grant, Moody, Rees, & Tsoi, 1986).

Zinc Catalyst Applications

It has applications in the field of catalysis, particularly involving zinc. For instance, zinc catalysts were studied for on-demand hydrogen generation and carbon dioxide functionalization, showing the compound's relevance in green chemistry and sustainable energy applications (Sattler & Parkin, 2012).

Propiedades

IUPAC Name |

(3Z)-1-benzyl-3-[(4-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c1-15-7-9-17(10-8-15)22-13-19-20(24)21-18(11-12-27-21)23(28(19,25)26)14-16-5-3-2-4-6-16/h2-13,22H,14H2,1H3/b19-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRGLEAOFFCECB-UYRXBGFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

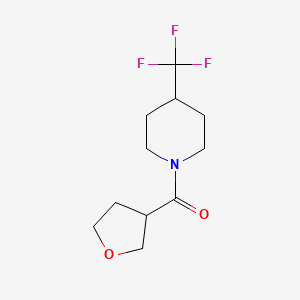

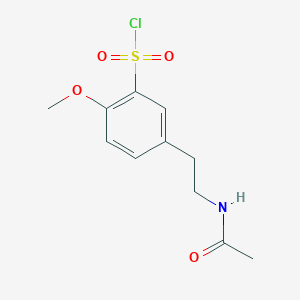

![4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2869892.png)

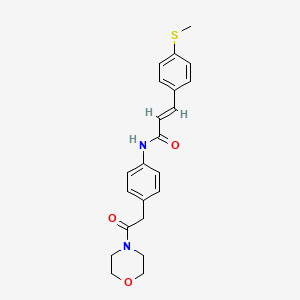

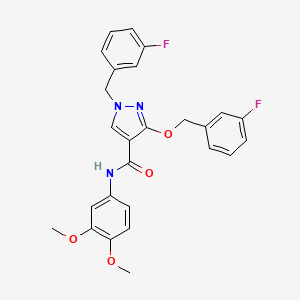

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2869901.png)

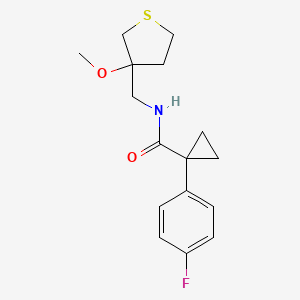

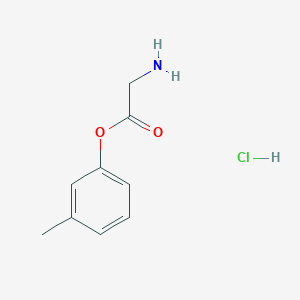

![(Z)-ethyl 2-((5-chloro-2-nitrobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2869903.png)

![1-(furan-2-ylmethyl)-4-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2869904.png)

![8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2869906.png)

![N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2869907.png)